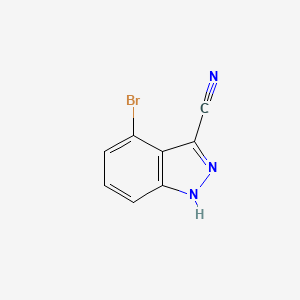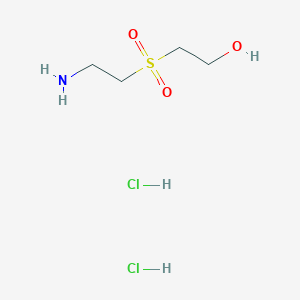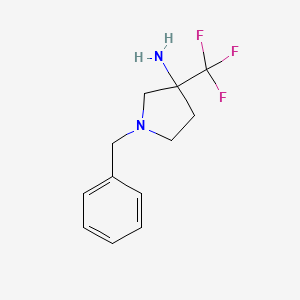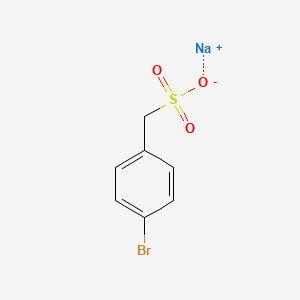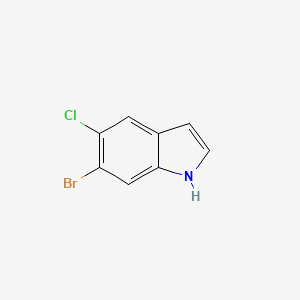
6-Bromo-5-chloro-1H-indole
Vue d'ensemble
Description
“6-Bromo-5-chloro-1H-indole” is a compound with the CAS Number: 1191028-50-8 . It has a molecular weight of 230.49 and its IUPAC name is 6-bromo-5-chloro-1H-indole . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including “6-Bromo-5-chloro-1H-indole”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles . For instance, a process for efficient synthesis of 5-bromoindole, which could be a precursor to “6-Bromo-5-chloro-1H-indole”, has been patented .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-chloro-1H-indole” can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H .
Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-5-chloro-1H-indole”, have been found to show various biologically vital properties . They have been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Physical And Chemical Properties Analysis
“6-Bromo-5-chloro-1H-indole” is a solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0232 mg/ml .
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
- They exhibit various biologically vital properties and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and severe agitation in patients with mental disorders .
- Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer .
-
Industrial Applications
-
Synthesis of Indole Derivatives
-
Antiviral Activity
-
Anti-inflammatory and Antioxidant Activity
-
Anticancer Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
-
Agrochemicals and Drugs
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWREYGFJOJLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695396 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-1H-indole | |
CAS RN |
1191028-50-8 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

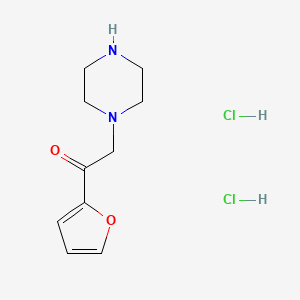
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
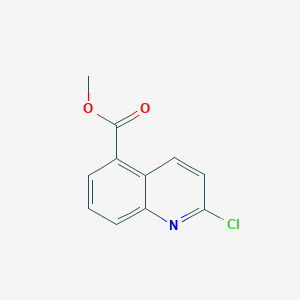
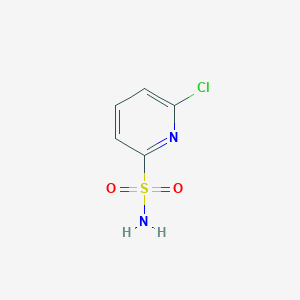
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
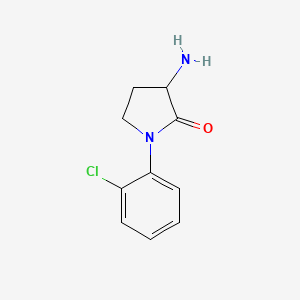
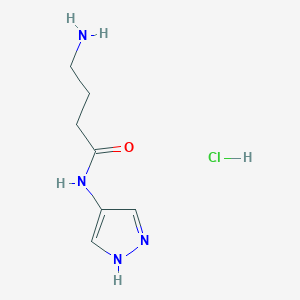
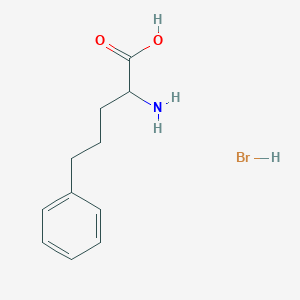
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
